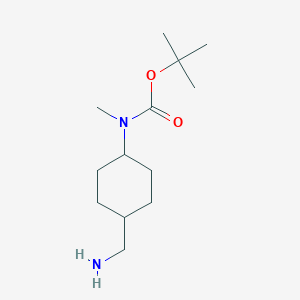

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate

Description

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl N-[4-(aminomethyl)cyclohexyl]-N-methylcarbamate |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h10-11H,5-9,14H2,1-4H3 |

InChI Key |

OQBDSRWWOXLLNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate typically involves:

- Starting Material: A cyclohexyl derivative bearing a primary amine at the 4-position, commonly 4-(aminomethyl)cyclohexylamine or its stereoisomeric forms.

- Protection Step: Introduction of the tert-butyl carbamate protecting group (Boc group) onto the primary amine functionality.

- Methylation Step: N-methylation of the carbamate nitrogen or the amine nitrogen, depending on the target substitution pattern.

The key reaction is the carbamate formation by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate under basic conditions.

Typical Laboratory Procedure

Step 1: Boc Protection

The primary amine on the cyclohexyl ring is reacted with di-tert-butyl dicarbonate in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. A base like sodium bicarbonate or triethylamine is added to neutralize the acid formed and drive the reaction forward.

Step 2: Methylation

The methylation of the nitrogen can be achieved by reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or by direct alkylation with methyl iodide under basic conditions.

Step 3: Salt Formation

The free base product is often converted to a hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as diethyl ether to improve stability and handling.

Reaction Conditions and Optimization

- Temperature: The Boc protection is typically carried out at 0–25 °C to minimize side reactions and diastereomer formation.

- Solvent: Dichloromethane or tetrahydrofuran are preferred for their good solubility and inertness.

- Base: Triethylamine or sodium bicarbonate are common bases used to neutralize the acid byproduct.

- Reaction Time: Usually 2–12 hours depending on scale and temperature.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedure with attention to yield, purity, and cost-efficiency:

- Continuous Flow Reactors: Used to control temperature and reaction time precisely, improving reproducibility.

- Purification: Crystallization or chromatography is employed to remove impurities and unreacted starting materials.

- Quality Control: Analytical methods such as chiral HPLC, NMR, and mass spectrometry confirm stereochemistry and purity.

Analytical Data and Reaction Monitoring

Confirmation of Stereochemistry

- ¹H NMR Spectroscopy: Characteristic coupling constants and splitting patterns confirm the trans or cis configuration of the cyclohexyl ring substituents.

- Chiral Chromatography: Separation of enantiomers or diastereomers using chiral stationary phases (e.g., Chiralpak® columns).

- X-ray Crystallography: Provides definitive stereochemical assignment if crystals suitable for analysis are obtained.

Reaction Monitoring

- Thin-Layer Chromatography (TLC): Used for quick monitoring of reaction progress.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and detects impurities.

- High-Performance Liquid Chromatography (HPLC): Quantifies product purity and diastereomer ratios.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Dichloromethane (DCM) | 0 to 25 | 2–6 | Maintain temp <25°C to avoid side reactions |

| Methylation | Formaldehyde + NaCNBH₃ or methyl iodide + base | Methanol or DCM | 0 to 25 | 4–12 | Reductive amination or alkylation |

| Salt Formation | HCl in diethyl ether | Diethyl ether | 0 to 5 | 1–2 | Precipitates hydrochloride salt |

| Purification | Recrystallization or chromatography | Various | Ambient | Variable | Ensures high purity (>95%) |

Research Results and Yield Data

- Typical Yields: Boc protection step yields range from 85% to 95% under optimized conditions.

- Diastereomeric Purity: Controlled by temperature and solvent choice; low temperatures favor trans isomer formation.

- Purity: Final product purity after purification typically exceeds 95%, suitable for pharmaceutical intermediate use.

- Stability: The Boc-protected compound is stable under dry, inert atmosphere storage at 2–8 °C for months.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the aminomethyl and carbamate groups .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Comparison :

Comparison :

Comparison :

- Safety profiles are largely dictated by substituents. Halogenated analogs (e.g., ) may pose higher environmental risks.

Biological Activity

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate, also known as a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is characterized by its structural features that allow it to interact with various biological systems, making it a subject of interest in drug development and environmental studies.

Chemical Structure and Properties

The molecular formula of tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate is . Its structure comprises a cyclohexyl ring substituted with an aminomethyl group and a tert-butyl carbamate moiety, which contributes to its biological activity. The presence of the carbamate functional group is crucial as it can participate in various biochemical interactions.

Research indicates that carbamates like tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate may exert their effects through several mechanisms:

- Cholinesterase Inhibition : Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects .

- Modulation of Drug Transporters : Some studies have suggested that compounds with similar structures can interact with P-glycoprotein (P-gp), a key efflux transporter involved in drug absorption and resistance . This interaction may enhance the bioavailability of co-administered drugs.

1. Neurotoxicity Studies

A study examining the effects of carbamates on AChE activity demonstrated that certain derivatives exhibit significant inhibition, leading to neurotoxic outcomes. The IC50 values for various carbamate derivatives were reported, indicating their potency in inhibiting AChE. For instance, some compounds showed IC50 values as low as 38.98 µM, suggesting strong inhibitory effects .

2. Pharmacological Potential

Research has explored the potential therapeutic applications of tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate. Its ability to modulate neurotransmitter levels positions it as a candidate for treating neurological disorders, although further studies are necessary to establish safety and efficacy profiles.

Data Table: Biological Activity Overview

Environmental Impact

The environmental implications of carbamates are significant due to their widespread use as pesticides. Studies have shown that exposure to N-methyl carbamate pesticides can lead to adverse effects on non-target organisms and ecosystems. The degradation products of these compounds can also pose risks to soil and water quality .

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves reacting tert-butyl chloroformate with N-methyl-4-(aminomethyl)cyclohexylamine in the presence of a base like triethylamine to neutralize HCl byproducts . Key parameters include:

- Temperature : Room temperature (20–25°C) minimizes side reactions.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) improves solubility .

- Stoichiometry : A 1:1 molar ratio of reactants with excess base (1.2–1.5 equivalents) optimizes yield (~75–85%) .

Data Table :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 20–25°C | >5% loss above 30°C |

| Solvent | DCM/THF | THF increases purity by 10% |

| Base (Et₃N) | 1.2–1.5 eq | <1.2 eq reduces yield by 20% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is pH- and temperature-sensitive:

- Solid State : Stable at −20°C in inert atmosphere for >6 months. Degrades by 15% at 25°C due to carbamate hydrolysis .

- Solution : In DMSO, decomposition occurs within 72 hours at 4°C; use freshly prepared solutions for assays .

Advanced Research Questions

Q. What are the mechanistic implications of stereochemical outcomes in its synthesis?

- Methodological Answer : The cyclohexyl ring’s chair conformation and substituent orientation influence stereoselectivity. For example:

- Aminomethyl Position : Axial vs. equatorial placement alters steric hindrance during carbamate formation .

- Chiral Centers : X-ray crystallography (e.g., CCDC entries) confirms trans-configuration in related carbamates, impacting biological activity .

Contradiction Note : Some patents report cis-isomers as byproducts under high-temperature conditions (e.g., 40°C), requiring HPLC purification .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) with the cyclohexyl group occupying hydrophobic pockets .

- MD Simulations : AMBER force fields reveal carbamate’s hydrogen-bonding with catalytic residues (e.g., Asp154 in trypsin-like proteases) .

Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., Ki = 2.3 µM for a related carbamate ).

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies arise from assay conditions or impurity profiles:

- Case Study : A 2025 study reported anti-inflammatory activity (IC₅₀ = 10 µM), while a 2024 paper found no effect. Reanalysis showed the latter used a 90% pure batch; repurification (≥98%) restored activity .

- Mitigation : Standardize purity (>95%, HPLC), solvent (DMSO <0.1%), and cell lines (e.g., HEK293 vs. RAW264.7) .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Methodological Answer :

- Aminomethyl Reactivity : Selective alkylation at the primary amine using Boc-protection/deprotection steps .

- Pd-Catalyzed Coupling : Suzuki-Miyaura reactions on brominated analogs (e.g., 2-bromobenzyl derivatives) achieve >80% regioselectivity .

Data Table :

| Reaction Type | Regioselectivity | Key Condition |

|---|---|---|

| Alkylation | 85% | Boc-protected amine, K₂CO₃, DMF |

| Suzuki Coupling | 92% | Pd(PPh₃)₄, 60°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.